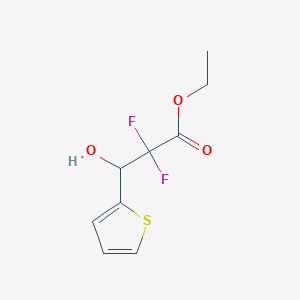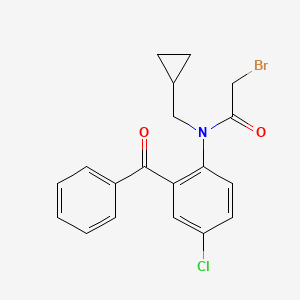
Cyclohexyl(pyridin-3-yl)methanamine
Vue d'ensemble
Description
Cyclohexyl(pyridin-3-yl)methanamine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28472 . It is commonly used in scientific experiments as a research tool.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group attached to a pyridin-3-yl group through a methanamine linkage . The exact 3D structure is not provided in the available resources.Physical and Chemical Properties Analysis
This compound has a predicted density of 1.043±0.06 g/cm3 and a predicted boiling point of 323.7±17.0 °C . The melting point, flash point, and other physical properties are not provided in the available resources.Applications De Recherche Scientifique
Chemical Inhibitors in Drug Metabolism Studies Cyclohexyl(pyridin-3-yl)methanamine and its derivatives have been explored in the context of drug metabolism, particularly in studying the inhibition of cytochrome P450 (CYP) isoforms. These enzymes are crucial for the metabolism of a wide range of drugs, and understanding their inhibition is key for predicting drug-drug interactions. Selective chemical inhibitors are used to decipher the involvement of specific CYP isoforms in drug metabolism, with this compound derivatives potentially serving as selective inhibitors for certain CYP isoforms (Khojasteh et al., 2011).
Catalysis and Synthetic Chemistry The compound and its analogs have been implicated in catalytic processes, particularly in C-N bond-forming cross-coupling reactions. These reactions are fundamental in organic synthesis, where this compound derivatives might act as catalysts or ligands in the formation of aryl-amine bonds, playing a crucial role in the synthesis of pharmaceuticals and biologically active molecules (Kantam et al., 2013).
Biological Activities and Chemosensing Pyridine derivatives, including this compound, exhibit various biological activities such as antifungal, antibacterial, anticancer, and analgesic effects. Moreover, these compounds can act as chemosensors due to their high affinity for ions and neutral species, making them useful in environmental, agricultural, and biological applications (Abu-Taweel et al., 2022).
Optoelectronic Materials Derivatives of this compound are being investigated for their potential in optoelectronic applications. These compounds, due to their structural flexibility and electronic properties, can be used in the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). This highlights the versatility of pyridine derivatives in both medicinal and material science fields (Lipunova et al., 2018).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that similar compounds can undergo oxidation reactions . For instance, primary and secondary amines can be oxidized to their corresponding aldehydes and ketones . This reaction is often facilitated by an oxidizing agent .
Biochemical Pathways
The oxidation of amines is a fundamental transformation in synthetic organic chemistry . It serves as a powerful tool to produce different synthetic intermediates such as imines, nitriles, oximes, and amides .
Result of Action
The oxidation of amines can lead to the production of various synthetic intermediates, which can have diverse effects depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of Cyclohexyl(pyridin-3-yl)methanamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
Analyse Biochimique
Biochemical Properties
Cyclohexyl(pyridin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450 . These interactions are crucial as they can influence the metabolic pathways and the overall biochemical environment within cells. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic flux and the levels of various metabolites.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . This binding can result in changes in gene expression, particularly genes involved in metabolic pathways and cell signaling. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a biochemical tool for studying cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux, leading to changes in the levels of various metabolites. For example, its interaction with cytochrome P450 enzymes can result in the formation of different metabolic products, which can further participate in biochemical reactions within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters can influence its bioavailability and overall biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell. This localization is essential for its interaction with biomolecules and its subsequent biological effects.
Propriétés
IUPAC Name |
cyclohexyl(pyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h4,7-10,12H,1-3,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAMAQSNSVZIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


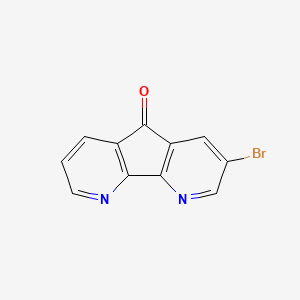
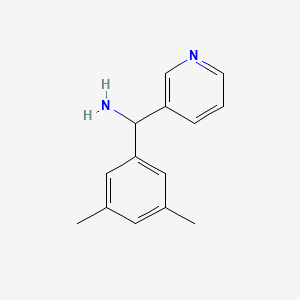
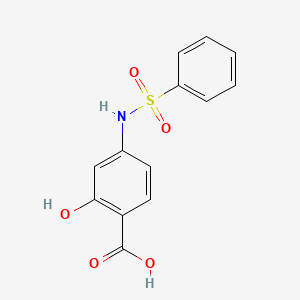
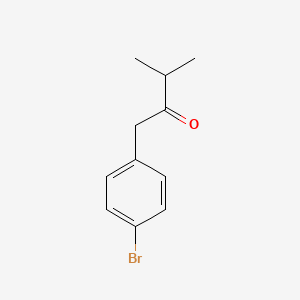
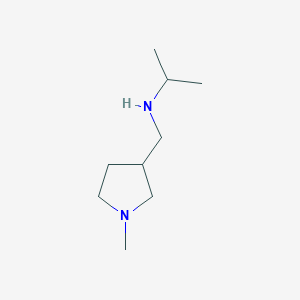
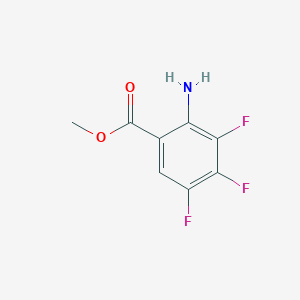
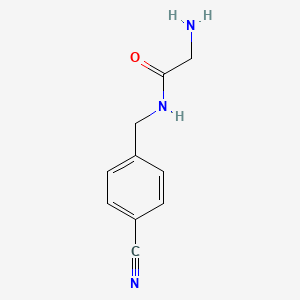
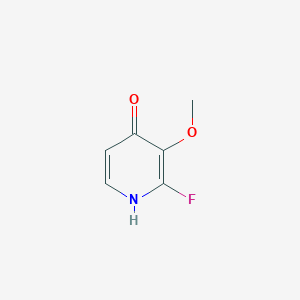
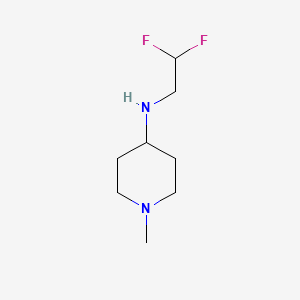

![Methyl 2-oxo-2H-pyriMido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3217729.png)
